molecular formula C22H25ClN4O2 B13747125 Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride CAS No. 33400-47-4

Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride

Cat. No.: B13747125
CAS No.: 33400-47-4
M. Wt: 412.9 g/mol
InChI Key: XQWVQRJTEUTZRV-UHFFFAOYSA-N
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Description

Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride is a chemical compound with the molecular formula C22H25ClN4O2 and a molecular weight of 412.913 g/mol It is known for its complex structure, which includes a pyridine ring substituted with amino and carbamate groups, as well as a diphenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride can be compared with other similar compounds, such as:

    Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate: Lacks the hydrochloride moiety, which may affect its solubility and reactivity.

    Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate dihydrochloride: Contains an additional hydrochloride moiety, which may enhance its stability and solubility.

    Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate sulfate: Contains a sulfate moiety, which may alter its chemical properties and biological activity.

Properties

CAS No.

33400-47-4

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

ethyl N-[2-amino-6-(1,2-diphenylethylamino)pyridin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C22H24N4O2.ClH/c1-2-28-22(27)25-18-13-14-20(26-21(18)23)24-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-14,19H,2,15H2,1H3,(H,25,27)(H3,23,24,26);1H

InChI Key

XQWVQRJTEUTZRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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